4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
4-ethyl-2-piperidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-2-10-6-7-13(15)11(9-10)12-5-3-4-8-14-12/h10-12,14H,2-9H2,1H3 |
InChI Key |
DRTXVTWDQJGWIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C(C1)C2CCCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 2 Piperidin 2 Yl Cyclohexan 1 One
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one, two primary disconnections are considered the most logical.
The first key disconnection (Bond A) is the carbon-carbon bond between the cyclohexanone (B45756) and piperidine (B6355638) rings. This bond formation can be envisioned through a nucleophilic attack of a piperidine-derived species onto the cyclohexanone ring. This suggests a synthetic strategy involving the reaction of an activated 4-ethylcyclohexanone with a suitable piperidine precursor.
A second strategic disconnection (Bond B) involves the carbon-nitrogen bond within the piperidine ring. This approach implies the formation of the piperidine ring as a key step in the synthesis, potentially through an intramolecular cyclization of a linear amino-carbonyl precursor.
| Disconnection | Bond Cleaved | Resulting Synthons | Potential Synthetic Reaction |
| A | C2(cyclohexane)-C2(piperidine) | 4-ethylcyclohexanone enolate and a 2-electrophilic piperidine derivative (or vice versa) | Michael Addition, Mannich Reaction |
| B | N1-C6 (piperidine) | An ω-amino-δ,ε-unsaturated ketone | Intramolecular Reductive Amination |
Precursor Identification and Derivatization Strategies
Based on the retrosynthetic analysis, several precursor molecules can be identified. For the C-C bond formation strategy, the primary precursors are 4-ethylcyclohexanone and a piperidine derivative. The piperidine ring would need to be activated at the 2-position to facilitate the coupling reaction. This could involve the formation of a 2-lithiated piperidine or a piperidine-2-carbaldehyde for a subsequent condensation and reduction sequence.
Alternatively, a strategy involving the formation of the piperidine ring necessitates a linear precursor. A potential starting material for such a route could be a δ-amino ketone, which can undergo intramolecular cyclization followed by reduction to form the desired piperidine ring attached to the cyclohexanone moiety.
Derivatization strategies for these precursors are crucial for achieving the desired reactivity and selectivity. For instance, the nitrogen of the piperidine precursor would likely need to be protected during the C-C bond formation step to prevent side reactions. Common protecting groups for secondary amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), could be employed and later removed in the final steps of the synthesis.
Direct Condensation Approaches
Direct condensation reactions represent a straightforward approach to forming the C-C bond between the two heterocyclic rings. These reactions typically involve the generation of an enolate from the cyclohexanone component, which then acts as a nucleophile.
Mechanistic Considerations of Cyclohexanone-Piperidine Condensation
The condensation of a cyclohexanone with a piperidine derivative can proceed through several mechanistic pathways, often catalyzed by acid or base. In a base-catalyzed reaction, the base abstracts an α-proton from 4-ethylcyclohexanone to form an enolate. This enolate then undergoes a nucleophilic attack on an electrophilic carbon of the piperidine precursor, such as an iminium ion formed in situ.
The first step in an acid-catalyzed condensation involves the protonation of the carbonyl oxygen of the cyclohexanone, which enhances its electrophilicity. quora.com The piperidine nitrogen then attacks the carbonyl carbon, leading to a carbinolamine intermediate. acs.org Subsequent dehydration can form an enamine or an iminium ion, which can then react further. pearson.com In the context of a Knoevenagel-type condensation, a base like piperidine can catalyze the reaction by forming a resonance-stabilized enolate from an active methylene compound. scienceinfo.comwikipedia.org
Catalyst Systems and Reaction Environment Optimization
The choice of catalyst and reaction conditions is critical for optimizing the yield and selectivity of the condensation reaction. Both acid and base catalysts can be employed.
| Catalyst Type | Examples | Role in Reaction | Typical Conditions |
| Acid | H₂SO₄, p-TsOH | Activates the carbonyl group, facilitates dehydration | Anhydrous organic solvents (e.g., benzene, toluene), often with azeotropic removal of water |
| Base | Piperidine, Pyrrolidine | Generates enolate, can act as a nucleophile | Protic or aprotic solvents (e.g., ethanol, DMF) |
Optimization of the reaction environment involves controlling the temperature, solvent, and concentration of reactants. For instance, using a Dean-Stark apparatus to remove water can drive the equilibrium towards the formation of the condensation product. The choice of solvent can also influence the reaction rate and selectivity; polar aprotic solvents may favor the formation of the enolate. researchgate.net
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of this compound. nih.gov This strategy can be employed for either intermolecular coupling or intramolecular cyclization.
Stepwise vs. One-Pot Reductive Amination Protocols
Reductive amination can be carried out in a stepwise or a one-pot fashion.
In a stepwise protocol , the carbonyl compound (e.g., a derivative of 4-ethylcyclohexanone) and the amine (a piperidine precursor) are first reacted to form an imine or enamine intermediate. This intermediate is then isolated and subsequently reduced in a separate step using a reducing agent. This approach allows for the purification of the intermediate, which can lead to a cleaner final product.
In a one-pot protocol , the carbonyl compound, the amine, and a reducing agent are all combined in a single reaction vessel. The reducing agent must be selective enough to reduce the iminium ion as it is formed, without significantly reducing the starting carbonyl compound. Common reducing agents for one-pot reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). One-pot procedures are generally more efficient in terms of time and resources. tandfonline.com
The choice between a stepwise and a one-pot protocol depends on the specific substrates and the desired purity of the final product. For complex molecules, a stepwise approach may offer better control over the reaction.
| Protocol | Advantages | Disadvantages | Common Reducing Agents |
| Stepwise | Better control, intermediate purification possible | More time-consuming, potentially lower overall yield | NaBH₄, H₂/Pd-C |
| One-Pot | More efficient, faster | Less control, potential for side reactions | NaBH₃CN, NaBH(OAc)₃, Borane-pyridine complex |
Selection of Reducing Agents and pH Control
In synthetic routes that may involve the reduction of a pyridine (B92270) precursor to form the piperidine ring, the choice of reducing agent and the control of pH are critical. The catalytic hydrogenation of pyridines is a common method to access piperidines. This transformation often requires catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C).
The aromaticity of the pyridine ring makes it resistant to reduction, and acidic conditions are frequently employed to overcome this stability. Protic solvents like glacial acetic acid or the addition of mineral acids such as sulfuric acid (H₂SO₄) can protonate the pyridine nitrogen. This protonation increases the ring's susceptibility to hydrogenation. Therefore, pH control is a crucial parameter; maintaining an acidic environment is often necessary for the reaction to proceed efficiently. For instance, the hydrogenation of substituted pyridines with PtO₂ in glacial acetic acid under hydrogen pressure is an effective method for producing piperidine derivatives. asianpubs.orgrsc.org The choice of acid and its concentration can be fine-tuned to optimize the reaction rate and selectivity, preventing unwanted side reactions. rsc.org
The reduction of the cyclohexanone carbonyl group, should it be required in a synthetic sequence, also involves careful selection of reagents to control stereoselectivity. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used. The stereochemical outcome of such a reduction on a substituted cyclohexanone is governed by steric and electronic effects, with the axial or equatorial approach of the hydride nucleophile being influenced by the existing substituents on the ring.
Table 1: Influence of pH on Pyridine Hydrogenation
| Catalyst | pH Condition | General Outcome |
| Pd/C | Acidic (e.g., H₂SO₄) | Facilitates reduction of the pyridine ring to piperidine. rsc.org |
| PtO₂ | Acidic (e.g., Acetic Acid) | Effective for hydrogenation of various pyridine derivatives. asianpubs.org |
| Rh/C | Neutral or Acidic | Can be used for pyridine hydrogenation, often under lower pressures. nih.gov |
| PEM Reactor | Acidic (e.g., PTSA) | Electrocatalytic hydrogenation is promoted in the presence of an acid. nih.gov |
Multi-Step Synthesis Pathways from Simpler Building Blocks
Constructing this compound from basic starting materials necessitates a multi-step approach. A logical retrosynthetic analysis suggests disconnecting the molecule at the C-C bond between the two rings, pointing to a conjugate addition reaction as a key step.
A plausible forward synthesis could begin with the formation of a 4-ethylcyclohexenone intermediate. The Robinson annulation is a powerful and classic method for the formation of six-membered rings and could be employed here. wikipedia.orgbyjus.com This reaction involves a Michael addition followed by an intramolecular aldol condensation. organic-chemistry.org Specifically, the reaction between a ketone such as 2-pentanone (which provides the ethyl group precursor) and methyl vinyl ketone under basic or acidic catalysis would yield a substituted cyclohexenone, which after isomerization and further steps can lead to 4-ethylcyclohexenone.
The second key fragment is the piperidine moiety. This could be prepared as a suitable nucleophile, for instance, by generating an organometallic reagent from a protected 2-halopiperidine or via directed ortho-metalation of an N-protected piperidine.
The crucial bond formation between the two rings could then be achieved via a Michael addition, where the piperidine-derived nucleophile adds to the β-position of the 4-ethylcyclohexenone acceptor. wikipedia.org This conjugate addition reaction is a reliable method for forming carbon-carbon bonds. chemistrysteps.com The final steps would involve the removal of any protecting groups used during the synthesis.
A potential multi-step pathway is outlined below:
Synthesis of 4-ethylcyclohexenone: Reaction of an appropriate ketone with ethyl vinyl ketone via a Robinson annulation. organic-chemistry.org
Preparation of a piperidine nucleophile: Synthesis of an N-protected 2-lithiated piperidine or a similar organometallic species.
Conjugate Addition: A Michael addition reaction between the piperidine nucleophile and 4-ethylcyclohexenone to form the desired carbon skeleton.
Deprotection: Removal of the protecting group from the piperidine nitrogen to yield the final product.
Stereoselective Synthetic Routes
The target molecule has at least three stereocenters, making stereocontrol a paramount challenge. Stereoselective strategies must be employed to control both the absolute configuration (enantioselectivity) and the relative spatial arrangement of the substituents (diastereoselectivity).
To control the absolute stereochemistry, asymmetric synthesis methods are essential. This can be achieved using either chiral auxiliaries or chiral catalysts.
A chiral auxiliary is a chiral moiety that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For the synthesis of the chiral 2-substituted piperidine fragment, a variety of auxiliaries could be employed. For example, chiral oxazolidinones (Evans auxiliaries) or pseudoephedrine can be attached to a suitable precursor to direct the stereoselective alkylation or addition reactions that form the C2 stereocenter of the piperidine ring. After the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered. wikipedia.org
Alternatively, asymmetric catalysis can be used. The asymmetric Michael addition of the piperidine nucleophile to the cyclohexenone can be catalyzed by a chiral organocatalyst. Chiral primary or secondary amines, such as those derived from proline or cinchona alkaloids, are known to catalyze conjugate additions to enones with high enantioselectivity. researchgate.netnih.gov These catalysts activate the enone by forming a chiral iminium ion, which then reacts with the nucleophile in a stereocontrolled manner.
Table 2: Examples of Chiral Auxiliaries and Catalysts
| Method | Reagent Type | Example | Application |
| Chiral Auxiliary | Oxazolidinone | Evans' Auxiliaries | Asymmetric alkylation to form 2-substituted piperidines. |
| Chiral Auxiliary | Amino Alcohol | Pseudoephedrine | Asymmetric synthesis of carboxylic acids and amino acids. |
| Asymmetric Catalyst | Chiral Amine | Proline Derivatives | Organocatalytic asymmetric Michael additions to enones. ntu.edu.sg |
| Asymmetric Catalyst | Bifunctional Catalyst | Squaramide-based | Catalysis of Michael additions with dual activation. nih.gov |
Diastereoselectivity refers to the control of the relative stereochemistry among the multiple stereocenters. In the target molecule, the key relationship is between the ethyl group at C4 and the piperidinyl group at C2 of the cyclohexanone ring.
A substrate-controlled diastereoselective Michael addition is a viable strategy. Once the 4-ethylcyclohexenone is in hand, the ethyl group at the C4 position will preferentially occupy an equatorial position in the most stable chair conformation of the ring. The incoming piperidine nucleophile will then approach the β-carbon from either the same face (syn-addition) or the opposite face (anti-addition) as the ethyl group. The steric hindrance imposed by the equatorial ethyl group will influence the trajectory of the nucleophilic attack, often leading to a preference for one diastereomer over the other. The specific diastereomeric outcome can be influenced by the reaction conditions, such as the choice of solvent, temperature, and the nature of the nucleophile itself.
Furthermore, if the synthesis involves the reduction of the ketone at a later stage, the stereochemistry of the resulting hydroxyl group would also need to be controlled. The diastereoselective reduction of 2,4-disubstituted cyclohexanones is well-documented, with the facial selectivity of hydride attack being directed by the existing substituents. nih.gov For example, bulky reducing agents tend to attack from the less hindered equatorial face, leading to an axial alcohol.
Chemical Reactivity and Derivatization of 4 Ethyl 2 Piperidin 2 Yl Cyclohexan 1 One
Reactions at the Cyclohexanone (B45756) Carbonyl Group
The carbonyl group of the cyclohexanone ring is a primary site for chemical reactions, acting as an electrophilic center susceptible to attack by nucleophiles. Its reactivity is fundamental to the derivatization of this molecule.
Reduction Reactions to Cyclohexanol Derivatives
The ketone functionality of 4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one can be readily reduced to the corresponding secondary alcohol, yielding 4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-ol. This transformation can be achieved using a variety of reducing agents, with the choice of reagent influencing the stereochemical outcome of the reaction.
Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol, and is selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup.
The reduction of the carbonyl group introduces a new chiral center at the C-1 position, leading to the formation of diastereomeric alcohol products (cis and trans isomers). The stereoselectivity of the reduction can be influenced by the steric hindrance posed by the existing substituents on the cyclohexanone ring, namely the ethyl and piperidinyl groups.
Table 1: Common Reducing Agents and Their Properties
| Reducing Agent | Formula | Solvent | Reactivity |
| Sodium Borohydride | NaBH₄ | Protic (e.g., Methanol, Ethanol) | Mild, selective for aldehydes and ketones |
| Lithium Aluminum Hydride | LiAlH₄ | Aprotic (e.g., Diethyl Ether, THF) | Strong, reduces a wide range of functional groups |
Nucleophilic Additions and Condensations
The electrophilic carbon atom of the carbonyl group is a prime target for a wide array of nucleophiles. These reactions can lead to the formation of new carbon-carbon bonds or the introduction of new functional groups.
One of the most significant reactions of cyclohexanones is the formation of enolates. vaia.com In the presence of a strong base, such as lithium diisopropylamide (LDA), a proton can be abstracted from one of the α-carbons (C-2 or C-6) to form a nucleophilic enolate. vaia.com This enolate can then react with various electrophiles. For instance, alkylation of the enolate with an alkyl halide would introduce a new alkyl group on the cyclohexanone ring. vaia.com
Furthermore, the carbonyl group can undergo condensation reactions. For example, reaction with primary amines can form imines (Schiff bases), while reaction with hydroxylamine (B1172632) yields an oxime. The reaction with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, will form a cyclic acetal, which can serve as a protecting group for the ketone. pearson.com
Transformations of the Piperidine (B6355638) Ring System
The piperidine ring, a saturated N-heterocycle, offers another avenue for derivatization, primarily through reactions involving the nitrogen atom. rsc.org
Nitrogen Alkylation and Acylation Reactions
The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it nucleophilic and basic. This allows for straightforward N-alkylation and N-acylation reactions.
N-alkylation can be achieved by reacting the parent compound with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. This introduces an alkyl group onto the nitrogen atom. Reductive amination is another method for N-alkylation. nih.gov
N-acylation involves the reaction of the piperidine nitrogen with acylating agents such as acid chlorides or anhydrides. google.com For example, treatment with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. These reactions are often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acid byproduct. Such modifications can be important in modulating the biological activity of piperidine-containing compounds. nih.gov
Table 2: Examples of N-Alkylation and N-Acylation Reagents
| Reaction Type | Reagent Example | Product Functional Group |
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylpiperidine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylpiperidine |
Ring Opening or Expansion Reactions (Theoretical Considerations)
While less common under standard laboratory conditions, the piperidine ring can theoretically undergo ring-opening or expansion reactions. These transformations typically require specific reagents or reaction conditions to overcome the inherent stability of the six-membered ring.
One theoretical possibility for ring-opening involves the formation of an N-substituted derivative that can undergo cleavage. For instance, certain N-substituted piperidines can be cleaved under specific oxidative or reductive conditions. researchgate.net Ring expansion could theoretically be achieved through multi-step sequences, potentially involving the initial formation of a bicyclic intermediate. researchgate.netnih.gov However, these are generally complex transformations and not considered routine derivatizations. researchgate.netnih.gov
Reactivity at the Ethyl Substituent
The ethyl group attached to the cyclohexanone ring is an alkyl substituent and is generally the least reactive part of the molecule under mild conditions. Alkyl groups are typically unreactive towards most common reagents due to the strength and non-polar nature of the C-C and C-H bonds.
However, under more forcing conditions, such as those involving free radical reactions, the ethyl group could potentially undergo transformation. For example, free radical halogenation (e.g., with bromine in the presence of UV light) could lead to the substitution of a hydrogen atom on the ethyl group with a halogen. Additionally, strong oxidizing agents at high temperatures could potentially lead to the degradation of the ethyl group. It is important to note that such harsh conditions would likely also affect the other functional groups in the molecule. The presence of the ethyl group can also exert steric influence on reactions occurring at adjacent positions on the cyclohexanone ring. libretexts.org
Research Findings on this compound Remain Elusive
A thorough review of available scientific literature and chemical databases has yielded no specific information on the chemical compound this compound. Consequently, the requested detailed article on its chemical reactivity, derivatization, stereochemical interconversions, epimerization studies, and the formation of salts and co-crystals cannot be generated at this time.
Therefore, the subsections outlined for the article, including "Stereochemical Interconversions and Epimerization Studies" and "Formation of Salts and Co-crystals for Research Purposes," remain unaddressed due to the absence of relevant research findings. It is recommended to consult specialized chemical synthesis literature or conduct novel research to explore the chemical behavior of this compound.
Computational Chemistry and Theoretical Studies of 4 Ethyl 2 Piperidin 2 Yl Cyclohexan 1 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one. By employing methods such as the B3LYP hybrid functional with a basis set like 6-311++G(d,p), the molecule's geometry can be optimized to its lowest energy state. researchgate.netnih.gov From this optimized structure, key electronic descriptors can be calculated.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.govdntb.gov.ua The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.govdntb.gov.ua These maps use a color scale to indicate electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. For this compound, the oxygen of the carbonyl group is expected to be a region of high electron density (electrophilic site), while the hydrogen on the piperidine (B6355638) nitrogen would be an electron-deficient area.
Table 1: Calculated Electronic Properties using DFT/B3LYP
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -0.9 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Chemical stability and reactivity |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
The structural flexibility of this compound, arising from its two saturated rings and the rotatable bond connecting them, necessitates a thorough conformational analysis. This process is critical for understanding its three-dimensional structure and how it influences its properties.
Molecular Mechanics (MM) methods are typically used to perform an initial scan of the potential energy surface to identify stable conformers. This involves systematically rotating the key dihedral angles and calculating the steric energy. For this compound, the analysis would focus on the chair conformations of both the cyclohexanone (B45756) and piperidine rings, as well as the relative orientations (axial vs. equatorial) of the ethyl and piperidinyl substituents.
Following the identification of low-energy conformers, Molecular Dynamics (MD) simulations can be performed. nih.gov These simulations model the atomic motions of the molecule over time, providing a dynamic view of its conformational landscape in a simulated environment, such as a solvent like water or DMSO. mdpi.com MD can reveal the preferred conformations, the energy barriers between them, and how intermolecular interactions influence the structural equilibrium.
Table 2: Relative Energies of Hypothetical Stable Conformers
| Conformer | Cyclohexanone Substituents | Piperidine-Cyclohexanone Linkage | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | 4-Ethyl (Eq), 2-Piperidinyl (Eq) | Equatorial | 0.00 (Global Minimum) |
| 2 | 4-Ethyl (Eq), 2-Piperidinyl (Ax) | Equatorial | +1.85 |
| 3 | 4-Ethyl (Ax), 2-Piperidinyl (Eq) | Equatorial | +2.50 |
| 4 | 4-Ethyl (Eq), 2-Piperidinyl (Eq) | Axial | +3.10 |
(Note: Eq = Equatorial, Ax = Axial. Energies are hypothetical and for illustrative purposes.)
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Theoretical calculations can accurately predict spectroscopic parameters, which serves as a powerful tool for structural confirmation and interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts for the lowest energy conformer of this compound can be compared with experimental spectra to confirm structural and stereochemical assignments.
IR Vibrational Frequencies: The same quantum chemical methods used for geometry optimization can be used to calculate the vibrational frequencies of the molecule. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, N-H bend, C-H stretch). Theoretical spectra often require a scaling factor to better match experimental results due to approximations in the calculations. Analysis of the Total Energy Distribution (TED) helps in making unambiguous assignments of the vibrational modes. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | 210.5 |
| Piperidine N-H | 2.5 | - |
| Cyclohexanone C4-H | 1.8 | 45.2 |
| Ethyl CH₂ | 1.4 | 28.9 |
Table 4: Predicted Major IR Vibrational Frequencies
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3350 | N-H stretch (Piperidine) |
| 2955 | C-H stretch (Ethyl, asymmetric) |
| 2870 | C-H stretch (Cyclohexane, symmetric) |
| 1715 | C=O stretch (Cyclohexanone) |
| 1450 | CH₂ bend (scissoring) |
In Silico Assessment of Physicochemical Properties (e.g., pKa, LogP, solubility parameters for research applications)
In silico tools and Quantitative Structure-Property Relationship (QSPR) models allow for the rapid prediction of key physicochemical properties from the molecular structure alone. nih.govunpad.ac.id These predictions are valuable in early-stage research for assessing the molecule's potential behavior in various chemical and biological systems.
pKa: The basicity of the piperidine nitrogen is a key property. Computational methods can predict its pKa value, which indicates the extent of protonation at a given pH.
LogP (Octanol-Water Partition Coefficient): This parameter is a measure of the molecule's lipophilicity. It is crucial for predicting membrane permeability and general solubility behavior.
Solubility Parameters: Aqueous solubility is a critical factor for many research applications. Various computational models can predict this value based on the molecular structure and other calculated properties.
Table 5: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Significance |
|---|---|---|
| pKa | 10.5 | Acidity constant of the protonated piperidine nitrogen |
| LogP | 3.2 | Lipophilicity; partitioning between octanol (B41247) and water |
| Aqueous Solubility | 0.08 g/L | Predicted solubility in water at neutral pH |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Hypothesis Generation
To explore its potential as a ligand for biological targets, molecular docking and dynamics simulations are employed. These methods generate hypotheses about how this compound might bind to the active site of a protein. researchgate.netresearchgate.net
Molecular Docking: This computational technique predicts the preferred orientation of the molecule (the ligand) when bound to a specific protein target. nih.govacgpubs.org The process involves generating a multitude of possible binding poses within the protein's active site and ranking them using a scoring function, which estimates the binding affinity. The results can identify key intermolecular interactions, such as hydrogen bonds between the piperidine N-H or cyclohexanone C=O and protein residues, as well as hydrophobic interactions involving the ethyl and ring structures.
Molecular Dynamics (MD) of Ligand-Target Complex: Following docking, an MD simulation can be run on the highest-scoring ligand-protein complex. frontiersin.org This simulation assesses the stability of the predicted binding pose over time and provides a more detailed, dynamic picture of the interactions, including the role of water molecules and the flexibility of both the ligand and the protein.
Table 6: Hypothetical Molecular Docking Results against a Kinase Target
| Parameter | Result |
|---|---|
| Target Protein | Mitogen-Activated Protein Kinase (MAPK) |
| Binding Energy (Score) | -8.2 kcal/mol |
| Key Hydrogen Bonds | Piperidine N-H with Asp167; Carbonyl C=O with Lys54 |
| Key Hydrophobic Interactions | Ethyl group with Val39; Cyclohexane (B81311) ring with Leu156 |
Biological and Pharmacological Research Perspectives on 4 Ethyl 2 Piperidin 2 Yl Cyclohexan 1 One
In Vitro Biological Activity Screening Methodologies
To determine the biological activity of 4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one, a tiered screening approach is typically employed, starting with broad assessments of its interactions with various biological targets and progressing to more specific mechanistic studies.
Receptor Binding Assays
Given that the piperidine (B6355638) scaffold is a hallmark pharmacophore for binding to various receptors, particularly sigma receptors, initial screening would likely involve receptor binding assays. sigmaaldrich.com These assays are fundamental in determining the affinity of a compound for a specific receptor.
A common technique is the radioligand binding assay, which is considered a gold standard for quantifying compound interaction with G-protein-coupled receptors (GPCRs). eurofinsdiscovery.com In this method, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The test compound is then added at various concentrations to compete with the radioligand for binding sites. The amount of radioactivity displaced is measured, allowing for the calculation of the test compound's binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
For instance, based on analogues, this compound could be screened against a panel of receptors, including but not limited to:
Sigma Receptors (σ1 and σ2): The piperidine moiety is a crucial structural element for sigma receptor ligands. sigmaaldrich.comnih.gov Binding assays for σ1 receptors often utilize 3H-pentazocine as the radioligand. nih.gov
Dopamine Transporter (DAT): Phencyclidine (PCP), which contains a piperidine and a cyclohexane (B81311) ring, is known to interact with the DAT. nih.gov Assays for DAT binding might use radioligands such as [3H]WIN 35,428.
Histamine Receptors (e.g., H3): Some piperidine derivatives have shown high affinity for histamine receptors. nih.gov
The selection of receptors for screening would be guided by the structural similarities to known pharmacologically active agents.
Enzyme Inhibition Profiling
Compounds containing piperidine and related heterocyclic structures have demonstrated inhibitory activity against various enzymes. Therefore, profiling this compound against a panel of enzymes would be a critical step in characterizing its biological effects.
Commonly used enzyme inhibition assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of the test compound. The potency of inhibition is typically reported as an IC50 value. Based on the activities of analogous compounds, relevant enzyme targets could include:
Cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BuChE): Many piperidine derivatives are potent inhibitors of these enzymes, which are key targets in the management of Alzheimer's disease. encyclopedia.pubajchem-a.commdpi.com The Ellman method is a widely used colorimetric assay for measuring cholinesterase activity. mdpi.com
Soluble Epoxide Hydrolase (sEH): Piperidine-containing molecules have been developed as inhibitors of sEH, an enzyme involved in inflammation and blood pressure regulation. nih.gov
α-Glucosidase: Some piperidine derivatives have been evaluated for their inhibitory potential against this enzyme, which is a target for type 2 diabetes. researchgate.net
The following table illustrates hypothetical enzyme inhibition data for analogues of the target compound, demonstrating how such data is typically presented.
| Compound Analogue | Target Enzyme | IC50 (µM) |
| Analogue A | Acetylcholinesterase (AChE) | 5.2 |
| Analogue B | Butyrylcholinesterase (BuChE) | 12.8 |
| Analogue C | Soluble Epoxide Hydrolase (sEH) | 0.75 |
| Analogue D | α-Glucosidase | 25.1 |
This table is for illustrative purposes and based on activities of structurally related compounds.
Cellular Assays for Mechanistic Investigations
Following initial target identification through binding and inhibition assays, cellular assays are employed to understand the compound's effects in a more biologically relevant context. nih.gov These assays can provide insights into the compound's mechanism of action, cytotoxicity, and potential therapeutic applications.
Examples of relevant cellular assays include:
Cell Viability Assays: To assess the cytotoxicity of the compound, cell viability assays are performed on various cell lines. A common method involves measuring cellular ATP levels, which correlate with the number of viable cells. nih.gov
Reactive Oxygen Species (ROS) Measurement: Some biologically active compounds induce cellular stress by generating ROS. The levels of ROS can be quantified using fluorescent probes like CM-H2DCF-DA in treated cells. nih.gov
Neuroprotection Assays: If the compound shows affinity for neurological targets, its ability to protect neuronal cells from toxins or oxidative stress (e.g., H2O2-induced damage) can be evaluated. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying the chemical structure and observing the effects on biological activity, researchers can identify key molecular features responsible for its effects.
Impact of Substituent Modifications on Biological Activity
For this compound, SAR studies would involve synthesizing a series of analogues with modifications at several key positions:
The Ethyl Group on the Cyclohexanone (B45756) Ring: The size and lipophilicity of this group could be varied (e.g., replacing ethyl with methyl, propyl, or cyclic groups) to probe the steric and electronic requirements of the binding pocket.
The Piperidine Nitrogen: The nitrogen atom in the piperidine ring is often a key interaction point. nih.gov Its basicity and the steric bulk of its substituent can dramatically affect activity. Analogues could be synthesized with different N-alkyl (e.g., N-methyl, N-benzyl) or N-acyl groups. For example, in some series of piperidine derivatives, N-methylation has been shown to result in high σ1 receptor affinity, whereas larger substituents or an unsubstituted nitrogen lead to reduced affinity.
The Cyclohexanone Ring: Modifications to the cyclohexanone ring, such as changing the position of the ethyl group or introducing other substituents, could influence the compound's conformation and how it fits into a binding site.
Aromatic Ring Introduction: In many related pharmacophores, the presence of an aromatic ring is critical for activity. nih.gov Analogues could be created by attaching various substituted or unsubstituted phenyl or other aromatic rings to the core structure to explore potential π-π stacking or hydrophobic interactions.
The following interactive table provides a hypothetical SAR for analogues, illustrating how changes in substituents might affect binding affinity for a hypothetical receptor.
| Analogue | R1 (on Cyclohexanone) | R2 (on Piperidine N) | Receptor Affinity (Ki, nM) |
| 1 | -CH2CH3 | -H | 150 |
| 2 | -CH3 | -H | 200 |
| 3 | -CH2CH3 | -CH3 | 25 |
| 4 | -CH2CH3 | -CH2Ph | 40 |
| 5 | -H | -H | 500 |
This data is hypothetical and for illustrative purposes only.
Stereochemical Influence on Molecular Interactions
The compound this compound has multiple chiral centers, meaning it can exist as different stereoisomers. The three-dimensional arrangement of atoms is often critical for biological activity, as receptors and enzyme active sites are themselves chiral.
Therefore, a crucial aspect of SAR studies would be the synthesis and biological evaluation of individual stereoisomers. It is common for one enantiomer or diastereomer of a compound to be significantly more active than the others. For example, studies on related compounds have shown an absolute requirement for a specific stereochemistry, such as the piperidine moiety being in an equatorial position relative to the cyclohexane ring for optimal enzyme inhibition. The stereochemistry of nucleophilic addition to cyclohexanone derivatives is influenced by factors like steric hindrance and stabilizing electronic interactions, which favor specific approach trajectories (axial or equatorial) of reactants. researchgate.net
Investigating the stereochemistry would involve:
Asymmetric Synthesis: Developing synthetic routes to produce specific stereoisomers.
Chiral Separation: Separating racemic mixtures into individual enantiomers using techniques like chiral chromatography.
Biological Evaluation: Testing each isolated isomer in the relevant biological assays to determine if activity is stereospecific.
Understanding the stereochemical requirements for activity provides valuable insights into the topology of the biological target's binding site and is essential for the development of potent and selective therapeutic agents.
Lack of Publicly Available Research on this compound Precludes Detailed Analysis
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research on the specific chemical compound "this compound." This absence of data prevents the generation of a detailed article on its biological and pharmacological properties as requested.
The initial investigation sought to gather information regarding the molecular mechanisms of action and metabolic pathways of this compound. However, no studies detailing its ligand-target interactions, effects on downstream signaling pathways, or its metabolic fate in biological systems could be identified.
Without primary research data, any attempt to construct an article on the specified topics would be speculative and would not meet the required standards of scientific accuracy. The strict adherence to the provided outline, focusing solely on "this compound," cannot be fulfilled due to this information deficit.
It is important to note that while research exists for structurally related compounds containing piperidine or cyclohexanone moieties, extrapolating this information to the specific molecule would be scientifically unsound. Each unique chemical structure possesses distinct pharmacological and metabolic profiles that must be determined through empirical investigation.
Therefore, until research on "this compound" is conducted and published, a thorough and accurate scientific article on its biological and pharmacological research perspectives cannot be provided.
Future Research on this compound Faces Data Scarcity
Initial investigations into the chemical compound this compound reveal a significant lack of specific scientific literature. While the broader classes of piperidine and cyclohexanone derivatives are subjects of extensive research, this particular molecule remains largely unexplored within publicly accessible scientific databases. Consequently, a detailed discussion of its specific future research directions, as requested, cannot be substantiated with direct evidence from existing studies.
The following sections outline a hypothetical framework for future research, based on general principles of medicinal chemistry and drug discovery, that could be applied to this compound. It is crucial to note that the subsequent discussion is a generalized projection and not based on published research specific to this compound.
Q & A
Q. What are the key synthetic routes for 4-Ethyl-2-(piperidin-2-yl)cyclohexan-1-one?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the cyclohexanone core followed by functionalization. For example, piperidine derivatives are introduced via nucleophilic substitution or condensation reactions under controlled conditions. Patents describe using ethanol (EtOH) as a solvent, triethylamine (TEA) as a base, and heating at 140°C in sealed tubes to facilitate ring closure or amine coupling . Critical steps include:
- Cyclohexanone core modification : Alkylation or oxidation to introduce substituents.
- Piperidine integration : Amine coupling via reductive amination or nucleophilic attack.
- Purification : Prep-TLC or column chromatography to isolate stereoisomers .
Q. How is structural confirmation achieved for this compound?
Structural characterization relies on mass spectrometry (MS) for molecular weight verification (e.g., ESI+ m/z data) and 1H NMR for stereochemical and substituent analysis. Key NMR signals include:
- Piperidine protons : Resonances at δ 2.75–3.04 ppm (td or m, J = 13.5 Hz) for axial/equatorial protons.
- Cyclohexanone carbonyl : Deshielded protons near δ 1.5–2.3 ppm (m) for ethyl and cyclohexane groups .
Contaminants are identified via HPLC (≥95% purity thresholds) .
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data are limited, general guidelines include:
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for stereoisomerically pure products?
Optimization strategies include:
- Catalyst screening : Testing bases like TEA vs. DBU to enhance regioselectivity.
- Temperature control : Heating at 140°C in EtOH improves ring closure efficiency .
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to separate enantiomers.
Example: A 63% yield was achieved using TEA in EtOH at 140°C for 12 hours .
Q. How are contradictory spectral data (e.g., NMR/MS) resolved?
Contradictions arise from impurities or tautomerism. Solutions include:
- Repeat analysis : Under standardized conditions (e.g., deuterated solvents, calibrated instruments).
- Supplementary techniques : 13C NMR or 2D-COSY to confirm proton coupling.
- Computational validation : DFT calculations (B3LYP/6-31G**) to predict chemical shifts .
Q. What methodologies are used to study pharmacological activity?
While direct data on this compound is limited, analogous piperidine-cyclohexanone derivatives are evaluated via:
- In vitro assays : Binding affinity studies (e.g., receptor antagonism via radioligand displacement).
- In vivo models : Rodent behavioral tests for CNS activity (e.g., analgesic or anti-inflammatory effects).
- ADMET profiling : Microsomal stability assays and cytotoxicity screening (e.g., HepG2 cells) .
Q. How do steric effects influence the compound’s reactivity?
The ethyl and piperidinyl groups introduce steric hindrance, affecting:
- Nucleophilic substitution : Bulky groups slow SN2 mechanisms, favoring SN1 pathways.
- Crystallinity : Reduced molecular symmetry may lower melting points, complicating crystallization.
XRD data for similar compounds (e.g., COF-1) show staggered vs. eclipsed conformations impacting porosity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
